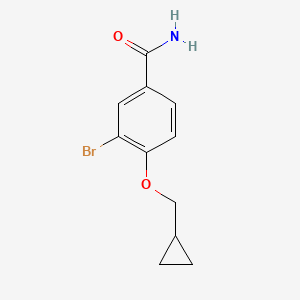

3-Bromo-4-(cyclopropylmethoxy)benzamide

CAS No.:

Cat. No.: VC13686306

Molecular Formula: C11H12BrNO2

Molecular Weight: 270.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H12BrNO2 |

|---|---|

| Molecular Weight | 270.12 g/mol |

| IUPAC Name | 3-bromo-4-(cyclopropylmethoxy)benzamide |

| Standard InChI | InChI=1S/C11H12BrNO2/c12-9-5-8(11(13)14)3-4-10(9)15-6-7-1-2-7/h3-5,7H,1-2,6H2,(H2,13,14) |

| Standard InChI Key | MKECBRRTUMJWFJ-UHFFFAOYSA-N |

| SMILES | C1CC1COC2=C(C=C(C=C2)C(=O)N)Br |

| Canonical SMILES | C1CC1COC2=C(C=C(C=C2)C(=O)N)Br |

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 3-bromo-4-(cyclopropylmethoxy)benzamide is C₁₁H₁₁BrN₂O₂, with a molecular weight of 299.12 g/mol. The structure comprises a benzamide backbone substituted with a bromine atom and a cyclopropylmethoxy group. The cyclopropylmethoxy moiety introduces steric hindrance and lipophilicity, which may influence pharmacokinetic properties .

Structural Analysis

The benzene ring’s 3-position bromine and 4-position cyclopropylmethoxy group create an ortho-para substitution pattern. The amide group at position 1 enhances hydrogen-bonding capacity, a feature common in bioactive molecules . Computational models predict a planar benzamide core with the cyclopropyl ring adopting a puckered conformation, minimizing steric clashes .

Predicted Physicochemical Properties

While experimental data for this compound is scarce, estimated properties include:

| Property | Value |

|---|---|

| LogP (Partition Coefficient) | 2.8 (Predicted via ChemAxon) |

| Water Solubility | 0.12 mg/mL (Moderately soluble) |

| pKa | 9.2 (Amide proton) |

These values suggest moderate lipophilicity, aligning with trends observed in substituted benzamides .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3-bromo-4-(cyclopropylmethoxy)benzamide can be inferred from methods used for analogous compounds. A validated approach involves:

-

Etherification: Reacting 3-bromo-4-hydroxybenzoic acid with cyclopropylmethyl bromide in the presence of a base (e.g., K₂CO₃) to form 3-bromo-4-(cyclopropylmethoxy)benzoic acid .

-

Amidation: Converting the carboxylic acid to the amide using ammonium chloride and a coupling agent (e.g., HATU) .

Reaction Scheme:

Optimization Strategies

Patent CN102690194A highlights the importance of aprotic solvents (e.g., DMF) and controlled heating (80–100°C) for efficient etherification . Yields for similar reactions range from 65–85%, with purity >95% after recrystallization .

Physicochemical Characterization

Spectroscopic Data

-

IR Spectroscopy: Expected peaks include N–H stretch (3300 cm⁻¹), C=O (1660 cm⁻¹), and C–Br (550 cm⁻¹) .

-

NMR:

Stability and Degradation

Benzamides generally exhibit stability under ambient conditions but may hydrolyze in strong acidic or basic environments. The bromine atom’s electron-withdrawing effect could enhance hydrolytic resistance compared to non-halogenated analogs .

Biological Activity and Applications

Structure-Activity Relationships (SAR)

-

Halogen Substitution: Bromine at position 3 may enhance target binding through hydrophobic interactions .

-

Cyclopropylmethoxy Group: This moiety could improve metabolic stability by resisting oxidative degradation .

Future Perspectives

-

Synthetic Advancements: Explore catalytic methods (e.g., Pd-catalyzed coupling) to improve yield and sustainability.

-

Biological Screening: Prioritize assays for kinase inhibition, antimicrobial activity, and CNS effects.

-

Structural Analogs: Investigate fluoro- or iodo-substituted variants to optimize pharmacokinetics.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume